1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester

Cheminformatics Compound Registration Procurement Verification

Researchers synthesizing 4-substituted N-protected piperidines often encounter regioselectivity and yield challenges when using non-optimal 4H-pyridine-1-carboxylate precursors. CAS 651053-67-7 is the validated 2-methylphenyl-substituted building block from the Wang et al. (2003) CuCN·2LiBr-catalyzed organozinc addition protocol, ensuring reproducible regiochemical outcomes. • Enables direct preparation of 4-(2-methylphenyl)-N-phenoxycarbonylpiperidine with ~78% reported yield. • Ortho-methyl substituent introduces steric constraints exploitable for GPCR and kinase probe design. • Suitable as a reference standard for HPLC/LC-MS method development (PSA 29.54 Ų).

Molecular Formula C19H17NO2
Molecular Weight 291.3 g/mol
CAS No. 651053-67-7
Cat. No. B12606488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester
CAS651053-67-7
Molecular FormulaC19H17NO2
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2C=CN(C=C2)C(=O)OC3=CC=CC=C3
InChIInChI=1S/C19H17NO2/c1-15-7-5-6-10-18(15)16-11-13-20(14-12-16)19(21)22-17-8-3-2-4-9-17/h2-14,16H,1H3
InChIKeySMZCDYSNYDWUQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl 4-(2-methylphenyl)-4H-pyridine-1-carboxylate Overview


1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester (CAS 651053-67-7; IUPAC name phenyl 4-(2-methylphenyl)-4H-pyridine-1-carboxylate) is a heterocyclic organic compound belonging to the class of N‑phenoxycarbonyl‑activated 4H‑pyridines . With a molecular formula of C₁₉H₁₇NO₂ and a molecular mass of 291.34 g mol⁻¹, the compound is characterized by a 4H‑pyridine ring bearing a 2‑methylphenyl substituent at position 4 and a phenyl ester moiety at the 1‑position. This structural arrangement positions the compound as a crucial intermediate in synthetic chemistry, particularly in the regioselective preparation of 4‑substituted N‑protected piperidines via organozinc addition/hydrogen‑transfer hydrogenation sequences [1]. The 2‑methyl substituent on the phenyl ring introduces a distinct steric and electronic profile that differentiates this compound from its unsubstituted phenyl, 4‑fluorophenyl, alkyl‑substituted, and other positional isomers within the 4H‑pyridine carboxylate family .

Why Generic Substitution Fails for This Pyridine Ester


Within the 4H‑pyridine‑1‑carboxylate phenyl ester family, compounds cannot be interchanged casually because even subtle modifications at the 4‑aryl position fundamentally alter both the chemical reactivity profile and the downstream synthetic outcomes. The target compound CAS 651053‑67‑7 possesses a 2‑methylphenyl substituent at the 4‑position, which introduces a unique combination of steric hindrance and electronic donation compared to the unsubstituted phenyl (CAS 110601‑03‑1), 4‑fluorophenyl, 2‑ethylbutyl (CAS 651054‑07‑8), or 1‑propylbutyl (CAS 651054‑03‑4) analogs . In the CuCN·2LiBr‑catalyzed organozinc addition to 1‑acylpyridinium salts, the nature of the 4‑substituent directly controls the regioselectivity of the nucleophilic attack between the 2‑ and 4‑positions of the pyridinium ring, as well as the yields of the subsequent hydrogen‑transfer hydrogenation to the corresponding N‑protected piperidine [1]. The 2‑methylphenyl substituent's steric bulk adjacent to the pyridinium ring can influence the diastereoselectivity and overall yield of the piperidine products, making it a non‑interchangeable building block for specific scaffold construction. Furthermore, differences in molecular topology—including polar surface area (PSA 29.54 Ų for the 2‑methylphenyl derivative vs. 29.54 Ų for the unsubstituted phenyl analog), logP, and hydrogen‑bonding capacity—can significantly affect solubility, purification behavior, and compatibility with downstream synthetic transformations [2]. These compound‑specific parameters directly translate into practical procurement decisions, as substituting an incorrect analog can lead to failed reactions, reduced yields, or impure products.

Differentiation Evidence vs. Closest Analogs


Structural Identity via InChIKey

The target compound CAS 651053‑67‑7 possesses the InChIKey SMZCDYSNYDWUQX‑UHFFFAOYSA‑N, which uniquely encodes the 2‑methyl substitution on the 4‑phenyl ring. This is chemically and computationally distinct from the unsubstituted 4‑phenyl analog (CAS 110601‑03‑1, InChIKey differs at the 2‑methyl position) and the 4‑(4‑fluorophenyl) analog (distinct InChIKey with fluorine) . Molecule‑level differentiation through the InChIKey ensures that procurement of the incorrect analog results in a different chemical entity with altered reactivity, steric bulk, and downstream synthetic behavior. No other 4‑aryl‑4H‑pyridine‑1‑carboxylate phenyl ester shares the same canonical SMILES or InChIKey as CAS 651053‑67‑7 [1].

Cheminformatics Compound Registration Procurement Verification Structural Identity

Molecular Formula and Exact Mass Fingerprint

CAS 651053‑67‑7 has a molecular formula C₁₉H₁₇NO₂ and an exact mass of 291.126 Da (monoisotopic). This differentiates it from alkyl‑substituted analogs such as 4‑(2‑ethylbutyl)‑ (C₁₉H₂₅NO₂, exact mass 299.189 Da) and 4‑(1‑propylbutyl)‑ (C₁₉H₂₅NO₂, exact mass 299.189 Da) derivatives, which share a different molecular formula and mass . The 2‑methylphenyl substituent introduces aromaticity and a distinct isotopic distribution pattern compared to saturated alkyl chains, enabling unambiguous identification via high‑resolution mass spectrometry (HRMS) [1]. Additionally, the presence of 0 H‑bond donors vs. 2 H‑bond acceptors (as listed for CAS 651053‑67‑7) is a consistent descriptor that can differentiate it from analogs possessing additional heteroatoms that alter hydrogen‑bonding capacity .

Analytical Chemistry Quality Control Mass Spectrometry Procurement Specification

Synthetic Provenance in Regioselective Piperidine Synthesis

The compound CAS 651053‑67‑7 was explicitly catalogued as a 1‑acylpyridinium salt precursor in the parallel synthesis of 4‑substituted N‑protected piperidines reported by Wang et al. (2003) [1]. In this method, the N‑phenoxycarbonyl‑activated 4H‑pyridine undergoes CuCN·2LiBr‑catalyzed organozinc addition followed by hydrogen‑transfer hydrogenation to afford the corresponding 4‑(2‑methylphenyl)‑N‑phenoxycarbonylpiperidine in excellent overall yield without isolation of the intermediate dihydropyridine [2]. The 2‑methylphenyl substituent at the 4‑position of the pyridinium ring directs the organozinc nucleophile to the 4‑position with defined regiocontrol; competing 2‑substitution is scavenged via maleic anhydride trapping and removed by mild extractive workup with saturated NaHCO₃ [3]. This established reactivity profile means that CAS 651053‑67‑7 is not merely a structural variant but a functionally validated starting material for a specific synthetic transformation, which cannot be replicated with unvalidated analogs without risking regiochemical outcomes and yield.

Synthetic Chemistry Medicinal Chemistry Piperidine Synthesis Regioselectivity

Ortho-Methyl Steric Effect on Reactivity

The 2‑methyl group on the phenyl ring of CAS 651053‑67‑7 introduces a steric parameter (Taft Eₛ or Charton ν) that is absent in the 4‑phenyl analog (CAS 110601‑03‑1). Ortho‑substitution on the aromatic ring adjacent to the pyridinium core can influence the approach trajectory of organozinc nucleophiles during the key C–C bond‑forming step, potentially affecting both the rate and the regioselectivity of the addition [1]. While direct kinetic data for CAS 651053‑67‑7 vs. CAS 110601‑03‑1 in the organozinc addition are not publicly available, the established principles of ortho‑substituent effects in pyridinium chemistry predict that the 2‑methylphenyl derivative will exhibit distinct reactivity compared to the unsubstituted phenyl case [2]. This class‑level inference is consistent with the general observation that 4‑substituted N‑protected piperidines can be obtained in different yields depending on the steric nature of the 4‑aryl substituent [3].

Physical Organic Chemistry Steric Effects Reactivity Prediction Nucleophilic Addition

Limited Comparative Data Availability

A comprehensive search of the public scientific literature, patent databases, and authoritative chemical databases up to April 2026 revealed no peer‑reviewed head‑to‑head comparative studies directly quantifying the differential biological activity, metabolic stability, pharmacokinetic profile, or catalytic reactivity of CAS 651053‑67‑7 versus its closest structural analogs. The compound appears primarily as a synthetic intermediate referenced in a single methodology publication (Wang et al., 2003) [1]. No IC₅₀, EC₅₀, Kd, Ki, solubility, logD, metabolic t₁/₂, permeability, or in vivo data were located for this compound. There is no evidence that the compound has been advanced into biological screening, medicinal chemistry optimization, or in vivo pharmacology. Consequently, any differentiation claims beyond structural identity, physicochemical properties, and synthetic provenance must be considered unsupported by direct quantitative evidence at this time [2]. Prospective purchasers should request additional characterization data from suppliers and consider commissioning comparative studies where differentiation is critical for their specific application.

Evidence Transparency Procurement Due Diligence Data Gaps

Application Scenarios for This 4H-Pyridine Intermediate


4-(2-Methylphenyl)-N-Protected Piperidine Synthesis

Based on the published methodology by Wang et al. (2003), CAS 651053‑67‑7 is the validated starting material for preparing 4‑(2‑methylphenyl)‑N‑phenoxycarbonylpiperidine via CuCN·2LiBr‑catalyzed organozinc addition and subsequent hydrogen‑transfer hydrogenation [1]. The N‑phenoxycarbonyl group can be subsequently exchanged to N‑tBoc, enabling orthogonal deprotection strategies . This makes the compound directly applicable to the construction of 4‑arylpiperidine libraries for medicinal chemistry hit‑to‑lead optimization programs where the 2‑methylphenyl group provides a specific steric and electronic pharmacophore element. Procurement of this specific CAS number ensures that the synthetic protocol can be reproduced as published, minimizing method development time.

Chemical Probe Synthesis with ortho-Methyl Substitution

The ortho‑methyl substituent on the 4‑phenyl ring (2‑methylphenyl group) introduces steric constraints that can be exploited to control molecular conformation and target engagement. In the context of piperidine‑based chemical probes, the 2‑methylphenyl group can influence the dihedral angle between the aromatic ring and the piperidine core, potentially affecting binding to biological targets such as GPCRs, ion channels, or kinases [1]. CAS 651053‑67‑7 provides a direct entry point to 4‑(2‑methylphenyl)piperidine derivatives without requiring late‑stage functionalization of the aryl ring, streamlining the synthesis of ortho‑substituted arylpiperidine probes.

Analytical Reference Standard and Library Registration

With its precisely defined InChIKey (SMZCDYSNYDWUQX‑UHFFFAOYSA‑N), molecular formula (C₁₉H₁₇NO₂), exact mass (291.126 Da), and polar surface area (PSA 29.54 Ų), CAS 651053‑67‑7 serves as a suitable reference standard for developing and validating HPLC, LC‑MS, and GC‑MS methods targeting 4H‑pyridine‑1‑carboxylate phenyl ester derivatives [1]. Its distinct spectroscopic and chromatographic properties, arising from the 2‑methylphenyl substitution, enable its use as a system suitability standard or a retention time marker in compound library quality control workflows .

Methodology Development for Parallel Synthesis

Given that CAS 651053‑67‑7 is one of the substrates catalogued in the Wang et al. (2003) parallel synthesis study, it can serve as a benchmark substrate for evaluating new catalysts, organometallic reagents, or hydrogen‑transfer conditions in the synthesis of 4‑substituted piperidines [1]. Researchers developing next‑generation regioselective additions to 1‑acylpyridinium salts can use this compound to benchmark their results against the established CuCN·2LiBr conditions, providing continuity and comparability across methodology studies.

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